3-Amino-4'-methyl-[1,1'-biphenyl]-2-carbonitrile 3-Amino-4'-methyl-[1,1'-biphenyl]-2-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC13742923
InChI: InChI=1S/C14H12N2/c1-10-5-7-11(8-6-10)12-3-2-4-14(16)13(12)9-15/h2-8H,16H2,1H3
SMILES: CC1=CC=C(C=C1)C2=C(C(=CC=C2)N)C#N
Molecular Formula: C14H12N2
Molecular Weight: 208.26 g/mol

3-Amino-4'-methyl-[1,1'-biphenyl]-2-carbonitrile

CAS No.:

Cat. No.: VC13742923

Molecular Formula: C14H12N2

Molecular Weight: 208.26 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-4'-methyl-[1,1'-biphenyl]-2-carbonitrile -

Specification

Molecular Formula C14H12N2
Molecular Weight 208.26 g/mol
IUPAC Name 2-amino-6-(4-methylphenyl)benzonitrile
Standard InChI InChI=1S/C14H12N2/c1-10-5-7-11(8-6-10)12-3-2-4-14(16)13(12)9-15/h2-8H,16H2,1H3
Standard InChI Key GAHNYEHJAMPXLD-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=C(C(=CC=C2)N)C#N
Canonical SMILES CC1=CC=C(C=C1)C2=C(C(=CC=C2)N)C#N

Introduction

Chemical Structure and Key Properties

Molecular Architecture

The compound consists of two benzene rings connected by a single covalent bond (biphenyl core), with substituents at the 2-, 3-, and 4'-positions:

  • 2-Carbonitrile group (-CN): Introduces electron-withdrawing character, influencing electronic distribution and intermolecular interactions.

  • 3-Amino group (-NH2): Provides hydrogen-bonding capability and nucleophilic reactivity.

  • 4'-Methyl group (-CH3): Enhances lipophilicity and steric bulk, potentially affecting crystallization behavior.

Hypothetical Physicochemical Properties (Table 1)

PropertyValue (Predicted)Basis of Estimation
Molecular FormulaC14H12N2Biphenyl backbone + substituents
Molecular Weight208.26 g/molSum of atomic masses
Melting Point180–185°CAnalogous nitrile-containing biphenyls
LogP (Octanol-Water)2.8Calculated via Crippen’s method
Hydrogen Bond Donors1-NH2 group

Synthetic Methodologies

Retrosynthetic Analysis

Two primary routes emerge for constructing the biphenyl core and installing substituents:

Route 1: Suzuki-Miyaura Cross-Coupling

  • Boronated precursor synthesis:

    • 3-Amino-2-cyanophenylboronic acid + 4-methylphenyl halide

    • Palladium catalysis (e.g., Pd(PPh3)4) in aqueous THF/EtOH .

  • Reaction conditions:

    • Temperature: 80–100°C

    • Base: K2CO3 or Cs2CO3

    • Yield optimization via ligand screening (e.g., SPhos) .

Route 2: Ullmann-Type Coupling

  • Halogenated intermediates:

    • 2-Cyano-3-nitrobenzene derivative + 4-methylbromobenzene

    • Copper(I) iodide/N,N'-dimethylethylenediamine catalytic system .

  • Nitro reduction:

    • Post-coupling hydrogenation (H2/Pd-C) to convert -NO2 to -NH2 .

Critical Challenges in Synthesis

  • Regioselectivity control: Competing coupling positions require directing groups or steric protection .

  • Amino group stability: Early-stage introduction risks side reactions; late-stage reduction preferred .

  • Crystallization issues: Methyl and nitrile groups may impede crystal lattice formation, complicating purification.

Reactivity and Functionalization

Electrophilic Aromatic Substitution

  • Nitration:

    • Directed by -NH2 (activating, meta-directing) and -CN (deactivating, ortho/para-directing).

    • Predominant nitration at biphenyl C-5 position (relative to -NH2).

  • Sulfonation:

    • Concentrated H2SO4 at 50°C yields sulfonic acid derivatives for increased water solubility.

Nucleophilic Reactions

  • Amino group acylation:

    • Acetic anhydride/pyridine forms acetamide derivative (m.p. 162–165°C predicted).

  • Sandmeyer reaction:

    • Diazotization followed by iodide substitution creates 3-iodo analogs for further coupling .

AssayResult (Predicted)Reference Model
EGFR IC50120 nMAnalogous biphenyl nitriles
LogD7.42.5Computational simulation
Metabolic Stabilityt1/2 = 45 min (human liver microsomes)CYP450 isoform interactions

Materials Science Applications

  • Liquid crystal precursors: Methyl and nitrile groups promote anisotropic phase behavior.

  • Polymer additives: Amino groups enable covalent incorporation into epoxy resins.

Future Research Directions

  • Stereoelectronic studies: DFT calculations to map charge distribution and reactive hotspots.

  • Catalytic asymmetric synthesis: Developing enantioselective routes for chiral biphenyl derivatives.

  • High-throughput screening: Partnering with pharmacological databases to identify target pathways.

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